Benastatin A
Overview
Description
Benastatin A is a compound isolated from Streptomyces spp. It has attracted significant attention in scientific research due to its ability to inhibit glutathione-S-transferases and induce apoptosis, playing a crucial role in the study of anticancer agents. The biosynthesis of Benastatin A involves a complex pathway with a type II polyketide synthase and a key component known as ketoacyl synthase (KAS) III, essential for selecting the rare hexanoate polyketide synthase (PKS) starter unit (Xu, Metsä‐Ketelä, & Hertweck, 2009).
Synthesis Analysis
Benastatin A's synthesis involves the incorporation of multiple acetate units in a "head-to-tail" fashion typical of polyketide biosynthesis, with the biosynthetic gene locus encoding its production being successfully cloned, sequenced, and expressed heterologously. This has allowed for the creation of novel benastatin derivatives through genetic engineering, showcasing the compound's synthetic versatility and potential for producing new anticancer agents (Aoyama et al., 1992).
Molecular Structure Analysis
The molecular structure of Benastatin A has been elucidated through extensive studies, including X-ray crystallography and NMR studies. It is characterized by a complex aromatic polyketide structure with multiple hydroxyl groups, contributing to its biological activity. Benastatin A and its close relative, Benastatin B, have been isolated and identified as yellow powders with molecular formulae C30H28O7 and C30H30O7, respectively, underscoring the structural complexity and diversity within the benastatin family (Aoyama et al., 1992).
Chemical Reactions and Properties
Benastatin A's chemical reactivity, particularly its interaction with glutathione S-transferase, underscores its potential as a therapeutic agent. The compound's biosynthetic pathway further highlights its ability to undergo various chemical reactions, leading to the formation of diverse benastatin derivatives with varying biological activities. The elucidation of this pathway and the manipulation of the benastatin biosynthetic genes have been instrumental in exploring the compound's chemical properties and potential therapeutic applications (Xu, Schenk, & Hertweck, 2007).
Physical Properties Analysis
Benastatins A and B's physico-chemical properties have been extensively studied, with both compounds being purified through chromatography and solvent extraction methods. These studies have provided critical insights into their stability, solubility, and overall physical characteristics, which are essential for their application in biological studies and potential therapeutic use (Aoyagi et al., 1992).
Chemical Properties Analysis
The chemical properties of Benastatin A, particularly its interaction with and inhibition of glutathione S-transferase, play a crucial role in its antitumor activity. The detailed understanding of its biosynthetic pathway has allowed for the exploration and modification of these properties, leading to the synthesis of novel derivatives with potentially enhanced biological activities. This versatility highlights the compound's significance in the development of new anticancer therapies (Xu, Metsä‐Ketelä, & Hertweck, 2009).
Scientific Research Applications
Biosynthesis and Engineering of Benastatin Derivatives
Benastatins, aromatic polyketides from Streptomyces spp., are known for inhibiting glutathione-S-transferases and inducing apoptosis. The biosynthesis of benastatins involves a type II polyketide synthase, and a key component in this process is a ketoacyl synthase (KAS) III component (BenQ). BenQ is critical for providing and selecting the rare hexanoate PKS starter unit. Research has shown that mutation in the active site of BenQ leads to the formation of novel benastatin derivatives with antiproliferative activities. These findings are significant for engineering benastatin biosynthesis. However, attempts to alter the substrate specificity of BenQ have been challenging, indicating the complexity of the benastatin biosynthetic pathway (Xu, Metsä‐Ketelä, & Hertweck, 2009).
Benastatin A and Apoptosis in Cancer Cells
Benastatin A has been studied for its effects on inducing apoptosis and cell cycle arrest in cancer cells. Specifically, it has been reported to inhibit mammalian glutathione transferases (GSTs), a characteristic shared with other GST inhibitors like ethacrynic acid. In mouse colon 26 adenocarcinoma cells, benastatin A was observed to dose-dependently decrease viable cells, leading to DNA fragmentation indicative of apoptosis. Furthermore, benastatin A was found to block the cell cycle at the G1/G0 phase in these cells, highlighting its potential as a therapeutic agent in cancer treatment (Kakizaki et al., 2000).
Molecular Analysis and Genetic Engineering for Altered Benastatin Derivatives
The molecular analysis of the benastatin biosynthetic pathway has led to the identification of methods to generate altered fatty acid-polyketide hybrids. The cloning and sequencing of the entire gene locus responsible for benastatin A and B biosynthesis have been achieved. This research has also shown that the benastatin PKS can utilize typical straight and branched fatty acid synthase primers. The generation of novel compounds through this pathway supports the hypothesis that the number of chain elongations in the polyketide backbone is dependent on the size of the polyketide chain accommodated in the PKS enzyme cavity. These insights offer significant potential for metabolic engineering toward polyphenols with varied substituents and ring systems (Xu, Schenk, & Hertweck, 2007).
Future Directions
properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h8-13,31-34H,4-7H2,1-3H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGKHTANQJZVPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160848 | |
Record name | Benastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benastatin A | |
CAS RN |
138968-85-1 | |
Record name | Benastatin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benastatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.